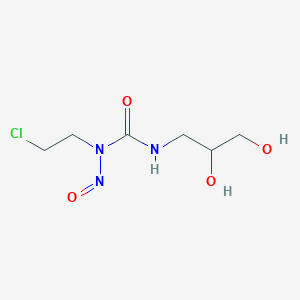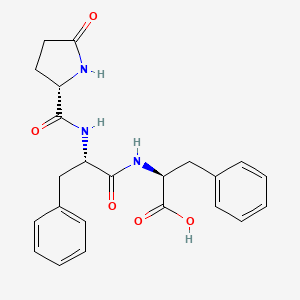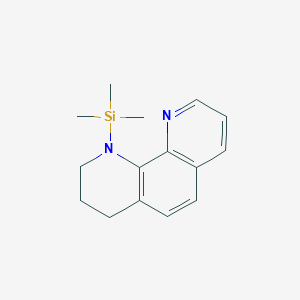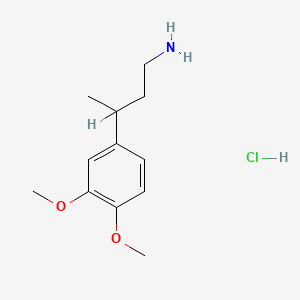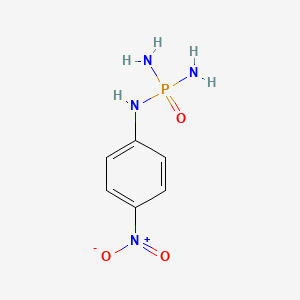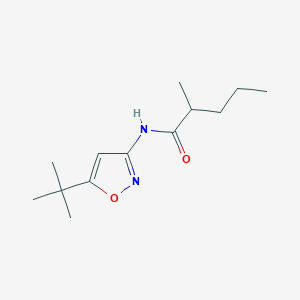![molecular formula C38H52N4O8 B14440817 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German] CAS No. 74303-06-3](/img/structure/B14440817.png)
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a tert-butylamino group, a hydroxypropoxy group, and a phenyl-pyrrol structure, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-hydroxy-3,4-dihydrocarbostyryl with epichlorohydrin to form an intermediate, which is then treated with tert-butylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as amide solvents, sulfoxide solvents, or cyclic hydrocarbon solvents, and catalysts like alkali metal hydroxides or carbonates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Aplicaciones Científicas De Investigación
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating cellular signaling pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat involves its interaction with specific molecular targets, such as beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to various physiological effects . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: This compound shares a similar tert-butylamino and hydroxypropoxy structure but differs in its core naphthalenone structure.
4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile: This compound also contains a tert-butylamino and hydroxypropyl group but has an indole core structure.
Uniqueness
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is unique due to its specific combination of functional groups and its phenyl-pyrrol core structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
74303-06-3 |
|---|---|
Fórmula molecular |
C38H52N4O8 |
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(1H-pyrrol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C17H24N2O2.C4H4O4/c2*1-17(2,3)19-11-13(20)12-21-16-9-5-4-7-14(16)15-8-6-10-18-15;5-3(6)1-2-4(7)8/h2*4-10,13,18-20H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
RUISEXLKASOPLF-WXXKFALUSA-N |
SMILES isomérico |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
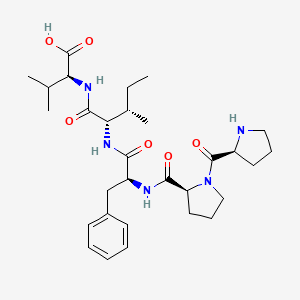
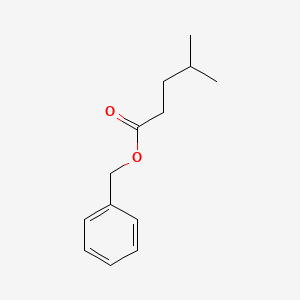
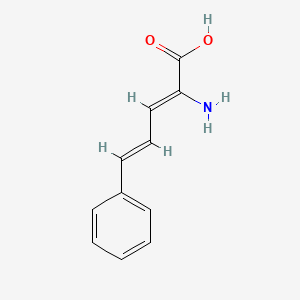
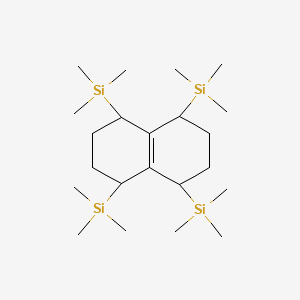
![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

